Agomelatine (L(+)-Tartaric acid)

Catalog No.
S007522
CAS No.
M.F
C19H23NO8
M. Wt
393.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agomelatine (L(+)-Tartaric acid)

Product Name

Agomelatine (L(+)-Tartaric acid)

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide

Molecular Formula

C19H23NO8

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C15H17NO2.C4H6O6/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;5-1(3(7)8)2(6)4(9)10/h3-7,10H,8-9H2,1-2H3,(H,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

PJOPJXPTFZIKTL-LREBCSMRSA-N

SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Agomelatine (L(+)-Tartaric acid) is a antidepressant, which is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor. Target: 5-HT 2c receptor Agomelatine L(+)-Tartaric acid is an antidepressant drug. It is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor. Activation of 5-HT2C receptors by serotonin inhibits dopamine and norepinephrine release. Antagonism of 5-HT2C results in an enhancement of DA and NE release and activity of frontocortical dopaminergic and adrenergic pathways [1]. A total of 42 rats were divided into 7 groups as each composed of 6 rats: (1) intact, (2) 40 mg/kg agomelatine, (3) 140 mg/kg N-acetylcysteine (NAC), (4) 2 g/kg paracetamol, (5) 2 g/kg paracetamol + 140 mg/kg NAC, (6) 2 g/kg paracetamol + 20 mg/kgagomelatine, and (7) 2 g/kg paracetamol + 40 mg/kg agomelatine groups. Paracetamol-induced hepatotoxicity was applied and liver and blood samples were analyzed histopathologically and biochemically. There were statistically significant increases in the activities of aspartate aminotransferase, alanine aminotransferase, levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) and 8-iso-prostane, and decreases in the activity of superoxide dismutase and level of glutathione in the group treated with paracetamol. Administration of agomelatine and NAC separately reversed these changes significantly [2]. Clinical indications: Depression; Obsessive compulsive disorder FDA Approved Date: October 2011 Toxicity: Hyperhidrosis; Abdominal pain; Nausea; Vomiting; Diarrhoea; Constipation; Back pain; Fatigue

Agomelatine (L(+)-Tartaric acid) is a synthetic compound classified as a norepinephrine-dopamine disinhibitor. Its chemical formula is C₁₉H₂₃N₁O₈, and it is primarily known for its role in the treatment of major depressive disorder. The compound acts by modulating melatonin receptors and antagonizing serotonin receptors, particularly the 5-HT₂C receptor, which contributes to its unique pharmacological profile .

That can be summarized as follows:

  • Formation of Agomelatine: The synthesis typically involves the reaction of specific amines with tartaric acid derivatives, leading to the formation of the agomelatine structure.
  • Interaction with Receptors: Agomelatine binds to and activates melatonin receptors (MT₁ and MT₂) while inhibiting the 5-HT₂C serotonin receptor, which influences neurotransmitter release and circadian rhythms .
  • Metabolism: In vivo, agomelatine is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Agomelatine exhibits several biological activities:

  • Antidepressant Effects: It has been shown to alleviate symptoms of depression by restoring circadian rhythms and improving sleep quality .
  • Circadian Rhythm Regulation: Agomelatine helps resynchronize disrupted circadian rhythms, making it particularly effective for patients with sleep phase disorders .
  • Neuroprotective Properties: Some studies suggest that agomelatine may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

The synthesis of Agomelatine (L(+)-Tartaric acid) generally involves several key steps:

  • Starting Materials: The process begins with amine precursors and tartaric acid derivatives.
  • Reflux Conditions: The reaction mixture is typically heated under reflux conditions to facilitate the formation of the desired compound.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate agomelatine from by-products .

Agomelatine is primarily used in clinical settings for:

  • Treatment of Major Depressive Disorder: It is prescribed for patients who have not responded adequately to traditional antidepressants.
  • Management of Sleep Disorders: Due to its melatonergic properties, it is also explored for treating various sleep disorders associated with mood disorders .

Interaction studies have revealed important insights into agomelatine's pharmacodynamics:

  • Drug Interactions: Agomelatine may interact with other medications metabolized by cytochrome P450 enzymes, necessitating caution when prescribed alongside these drugs .
  • Pharmacokinetics: Studies indicate that food intake can influence the bioavailability of agomelatine, which may affect its therapeutic efficacy .

Agomelatine's unique mechanism sets it apart from other antidepressants. Here are some similar compounds for comparison:

Compound NameMechanism of ActionUnique Features
SertralineSelective serotonin reuptake inhibitorPrimarily increases serotonin levels
FluoxetineSelective serotonin reuptake inhibitorLong half-life; significant effects on serotonin
TrazodoneSerotonin antagonist and reuptake inhibitorSedative properties; used for insomnia
MelatoninMelatonin receptor agonistNaturally occurring hormone; regulates sleep-wake cycles

Uniqueness of Agomelatine

Agomelatine's dual action on melatonin receptors and antagonism of serotonin receptors distinguishes it from traditional antidepressants that primarily focus on serotonin reuptake inhibition. This unique profile allows for improved regulation of circadian rhythms alongside mood enhancement, making it a valuable option in treating major depressive disorder and related sleep disturbances .

Molecular Formula and Weight

Agomelatine (L(+)-Tartaric acid) represents a pharmaceutical salt formed by the combination of agomelatine with L-(+)-tartaric acid [3] [4]. The compound exhibits the molecular formula C19H23NO8, with a molecular weight of 393.39 grams per mole [3] [7]. This salt formation involves the active pharmaceutical ingredient agomelatine (C15H17NO2, molecular weight 243.31) combined with L-(+)-tartaric acid (C4H6O6, molecular weight 150.09) [1] [42].

The Chemical Abstracts Service (CAS) registry number for this specific salt form is 824393-18-2, distinguishing it from the free base agomelatine which carries CAS number 138112-76-2 [3] [4]. The formation of this tartrate salt represents a common pharmaceutical strategy to enhance the physicochemical properties of the parent compound.

PropertyValue
Molecular FormulaC19H23NO8
Molecular Weight393.39 g/mol
CAS Number824393-18-2
Active ComponentAgomelatine (C15H17NO2)
Salt FormerL-(+)-Tartaric acid (C4H6O6)

Structural Characteristics and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the agomelatine component is N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide [1] [8]. The complete salt can be designated as N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide L-(+)-tartrate [4]. The agomelatine molecule features a naphthalene ring system with a methoxy substituent at the 7-position, connected via an ethyl linker to an acetamide functional group [1] [5].

The L-(+)-tartaric acid component carries the IUPAC name (2R,3R)-2,3-dihydroxybutanedioic acid [29] [42]. This dicarboxylic acid contains two hydroxyl groups positioned on adjacent carbon atoms, creating a structure capable of forming multiple hydrogen bonds and ionic interactions with the agomelatine molecule [31] [35].

The structural framework of agomelatine consists of a substituted naphthalene aromatic system, specifically 7-methoxynaphthalene, attached to an ethylacetamide chain [2] [5]. The naphthalene ring provides the compound's aromatic character and contributes significantly to its physicochemical properties. The methoxy group at position 7 of the naphthalene ring influences both the electronic distribution and the overall molecular geometry [1] [8].

Stereochemistry and Isomeric Forms

Agomelatine itself does not contain asymmetric carbon atoms, making it a non-chiral molecule [10] [18]. However, the L-(+)-tartaric acid component introduces significant stereochemical complexity to the salt formation [9] [35]. L-(+)-tartaric acid, also known as dextro-tartaric acid, possesses the (2R,3R) stereochemical configuration and represents the naturally occurring enantiomer [9] [42].

The stereochemistry of L-(+)-tartaric acid is characterized by two chiral centers at the C-2 and C-3 positions, both bearing hydroxyl groups with the R configuration [31] [35]. This stereochemical arrangement results in specific optical rotation properties, with L-(+)-tartaric acid exhibiting a positive optical rotation of approximately +12° to +13.5° when measured in aqueous solution [42] [43].

The salt formation between achiral agomelatine and chiral L-(+)-tartaric acid creates a diastereomeric salt, where the stereochemical properties are governed entirely by the tartaric acid component [9] [29]. This stereochemical relationship influences the crystallization behavior, solubility characteristics, and overall physical properties of the resulting salt [33] [36].

ComponentStereochemical NatureConfigurationOptical Activity
AgomelatineAchiralNot applicableOptically inactive
L-(+)-Tartaric acidChiral(2R,3R)[α]20/D +12° to +13.5°
Salt ComplexDiastereomeric(2R,3R) from tartaric acidOptically active

Physical Properties

Crystalline Appearance and Morphology

Agomelatine (L(+)-Tartaric acid) typically appears as a white to off-white crystalline powder [3] [4]. The crystalline morphology represents a significant improvement over the free base agomelatine, which also presents as white crystalline material but with different solubility and stability characteristics [10] [41]. The salt formation process influences the crystal habit and morphology, resulting in crystalline structures that differ from both individual components [12] [40].

The crystal structure of pharmaceutical salts often exhibits enhanced stability and improved handling characteristics compared to the free base forms [15] [40]. In the case of agomelatine tartrate, the ionic interactions between the protonated agomelatine and the tartrate anion contribute to the formation of well-defined crystalline lattices [17] [20]. These crystalline arrangements are stabilized through multiple intermolecular interactions, including hydrogen bonding, ionic interactions, and van der Waals forces.

Research on agomelatine polymorphism has identified multiple crystalline forms of the free base, including various polymorphic modifications that exhibit different melting points and physical characteristics [12] [15]. The tartrate salt formation represents an alternative approach to controlling the solid-state properties of the compound, potentially offering advantages in terms of crystallization behavior and physical stability [40] [41].

Melting Point and Thermal Stability

The melting point characteristics of agomelatine (L(+)-Tartaric acid) differ significantly from those of the individual components. Pure agomelatine exhibits melting points in the range of 108°C to 112°C, with some crystalline forms showing melting points as low as 94°C for specific polymorphic modifications [10] [18]. In contrast, L-(+)-tartaric acid demonstrates higher thermal stability with melting points ranging from 168°C to 172°C [42] [45].

Thermal stability studies conducted on agomelatine have revealed that the compound maintains its chemical integrity under controlled temperature conditions but may undergo degradation at elevated temperatures [13] [37]. The thermal decomposition of L-(+)-tartaric acid occurs at temperatures around 443°C, involving the evolution of water and carbon monoxide gases [44] [47]. This high thermal stability of the tartaric acid component contributes to the overall thermal properties of the salt formation.

The thermal behavior of pharmaceutical salts often reflects the contributions of both components, with the salt typically exhibiting thermal characteristics that differ from either individual component [14] [15]. Differential scanning calorimetry studies on similar pharmaceutical salts have shown that salt formation can either increase or decrease the apparent melting point depending on the specific interactions between the components [44] [47].

Solubility Profile in Various Solvents

The solubility characteristics of agomelatine (L(+)-Tartaric acid) represent a significant improvement over the free base agomelatine, which exhibits poor water solubility [16] [19]. Pure agomelatine is practically insoluble in water, with solubility values of approximately 0.1 to 0.2 mg/mL, and shows instability in aqueous solutions over extended periods [10] [16]. The salt formation with L-(+)-tartaric acid enhances the aqueous solubility through the formation of ionic species and improved solvation characteristics [4] [7].

L-(+)-tartaric acid demonstrates excellent water solubility, with values of 139 grams per 100 mL at 20°C, increasing to 343 grams per 100 mL at 100°C [42] [46]. This high aqueous solubility of the tartaric acid component contributes to the enhanced dissolution characteristics of the salt formation. The compound also shows good solubility in alcoholic solvents, including methanol and ethanol, with solubility values of approximately 33 grams per 100 mL in ethanol at 25°C [45] [46].

The solubility profile in organic solvents varies significantly between the components. Agomelatine shows good solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide, with solubility values of approximately 30 mg/mL [10] [18]. The salt formation modifies these solubility characteristics, generally improving aqueous solubility while maintaining reasonable solubility in organic systems suitable for pharmaceutical processing [19] [25].

SolventAgomelatineL-(+)-Tartaric AcidExpected Salt Behavior
Water (20°C)0.1-0.2 mg/mL139 g/100 mLEnhanced solubility
Ethanol~30 mg/mL33 g/100 mLGood solubility
Methanol~30 mg/mLFreely solubleGood solubility
Organic solventsVariableLimitedModerate to good

Stability Parameters and Degradation Patterns

Stability studies on agomelatine have demonstrated that the compound exhibits varying degrees of stability under different environmental conditions [37] [38]. The free base agomelatine shows susceptibility to alkaline conditions, with significant degradation observed under basic environments, while demonstrating greater stability under acidic conditions [37] [39]. Oxidative stress conditions result in moderate degradation, and thermal stress produces relatively minor decomposition [18] [38].

The degradation pathways of agomelatine involve multiple mechanisms depending on the stress conditions applied [37] [39]. Under alkaline conditions, the compound undergoes significant structural modifications, potentially involving hydrolysis of the amide functional group or other chemical transformations [38] [39]. Acidic conditions generally promote better stability, although some degradation products may still form under prolonged exposure [37] [38].

L-(+)-tartaric acid demonstrates excellent chemical stability under normal storage conditions, maintaining its integrity when stored in dry, cool environments away from direct light exposure [45] [47]. The compound shows resistance to oxidation and maintains its stereochemical configuration under typical pharmaceutical storage conditions [42] [45]. However, at elevated temperatures, tartaric acid can undergo thermal decomposition involving dehydration and decarboxylation reactions [44] [47].

The salt formation between agomelatine and L-(+)-tartaric acid potentially offers improved stability characteristics compared to the free base alone [4] [17]. The ionic interactions and hydrogen bonding network in the salt structure may provide protection against certain degradation pathways while maintaining the chemical integrity of both components under appropriate storage conditions [20] [40].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear Magnetic Resonance spectroscopy serves as a primary analytical technique for the identification and characterization of agomelatine (L(+)-Tartaric acid) [10] [17]. The technique provides detailed structural information about both components of the salt, allowing for confirmation of the molecular structure and assessment of the salt formation [20] [27]. Nuclear Magnetic Resonance analysis has been successfully employed in pharmaceutical development to verify the identity and purity of agomelatine-containing formulations [18] [23].

The proton Nuclear Magnetic Resonance spectrum of agomelatine reveals characteristic signals corresponding to the naphthalene aromatic protons, the methoxy group, the ethyl linker, and the acetamide functionality [1] [8]. The aromatic region typically shows multiple signals reflecting the substitution pattern of the naphthalene ring system, while the aliphatic region contains signals from the methoxy group and the ethyl chain [5] [17]. The acetamide protons appear as distinctive signals that can be used for quantitative analysis and structural confirmation [20] [23].

For the L-(+)-tartaric acid component, Nuclear Magnetic Resonance spectroscopy provides information about the two equivalent CH-OH protons and the carboxylic acid functionalities [29] [31]. The stereochemical configuration of the tartaric acid component can be confirmed through Nuclear Magnetic Resonance analysis, particularly through the coupling patterns and chemical shifts of the stereogenic center protons [35] [36]. The salt formation may result in chemical shift changes compared to the individual components due to the ionic interactions and hydrogen bonding effects [17] [20].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of agomelatine (L(+)-Tartaric acid) provides detailed information about the molecular composition and fragmentation behavior of both components [21] [23]. The technique has been extensively used in pharmaceutical analysis for quantification and identification purposes, particularly in biological matrices and pharmaceutical formulations [22] [23]. High-resolution mass spectrometry methods have been developed for the sensitive detection and quantification of agomelatine in various analytical applications [21] [22].

The mass spectrometric fragmentation of agomelatine follows predictable patterns based on the molecular structure [1] [26]. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the molecular weight of agomelatine [21] [23]. Characteristic fragmentation patterns include loss of the acetyl group, formation of naphthalene-containing fragments, and cleavage of the ethyl linker chain [22] [26]. These fragmentation patterns provide structural confirmation and can be used for quantitative analysis in pharmaceutical applications.

For the tartaric acid component, mass spectrometry reveals the molecular ion and characteristic fragmentation involving loss of carboxylic acid groups and hydroxyl functionalities [29] [32]. The stereochemical information is generally not preserved in standard mass spectrometric analysis, but the molecular composition and fragmentation patterns confirm the presence and integrity of the tartaric acid component [31] [33]. The salt complex may show specific fragmentation patterns reflecting the ionic association between the components [17] [26].

Infrared Spectroscopy Absorption Bands

Infrared spectroscopy provides valuable information about the functional groups present in agomelatine (L(+)-Tartaric acid) and confirms the structural characteristics of both components [27] [28]. The technique has been used for identification, quantification, and quality control of agomelatine-containing pharmaceutical preparations [24] [25]. Infrared analysis offers a rapid and reliable method for confirming the identity and purity of the compound [18] [27].

The infrared spectrum of agomelatine exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule [27] [28]. Key absorption bands include those at approximately 3442 and 3250 cm⁻¹ attributed to NH stretching vibrations, 1637 cm⁻¹ corresponding to C=O stretching of the amide group, and bands at 1510 and 1252 cm⁻¹ related to aromatic C=C stretching and aromatic C-O stretching vibrations [18] [27]. Additional bands at lower frequencies provide information about the aromatic substitution pattern and other structural features [24] [28].

L-(+)-tartaric acid shows characteristic infrared absorption bands reflecting its dicarboxylic acid structure with hydroxyl substitution [29] [47]. The spectrum typically exhibits broad absorption bands in the 3400-3500 cm⁻¹ region corresponding to O-H stretching vibrations from both hydroxyl and carboxylic acid groups [42] [47]. The carboxylic acid C=O stretching vibrations appear in the 1700-1750 cm⁻¹ region, while other bands provide information about the carbon-oxygen bonds and the overall molecular structure [31] [47].

Functional GroupAgomelatine Bands (cm⁻¹)Tartaric Acid Bands (cm⁻¹)
O-H Stretch-3400-3500
N-H Stretch3442, 3250-
C=O Stretch1637 (amide)1700-1750 (carboxylic)
Aromatic C=C1510-
C-O Stretch1252Variable

Ultraviolet-Visible Spectroscopy Profile

Ultraviolet-Visible spectroscopy serves as an important analytical tool for the quantitative determination of agomelatine (L(+)-Tartaric acid) in pharmaceutical applications [24] [25]. The technique has been extensively validated for the analysis of agomelatine in various formulations and provides a reliable method for quality control and assay development [25] [28]. Multiple ultraviolet spectroscopic methods have been developed and validated according to international guidelines for pharmaceutical analysis [24] [25].

The ultraviolet absorption characteristics of agomelatine are primarily determined by the naphthalene chromophore system [1] [5]. The compound exhibits maximum absorption at approximately 230 nanometers when measured in methanol solution, providing a suitable wavelength for quantitative analysis [24] [25]. This absorption maximum reflects the electronic transitions within the extended aromatic system of the naphthalene ring and the methoxy substituent [5] [28]. Additional absorption may be observed at other wavelengths, including around 222 and 235 nanometers, which have been utilized in dual-wavelength analytical methods [24] [28].

L-(+)-tartaric acid generally does not exhibit significant ultraviolet absorption in the analytical region commonly used for pharmaceutical analysis, as it lacks extended chromophore systems [29] [31]. This characteristic allows for selective analysis of the agomelatine component in the salt formation without significant interference from the tartaric acid [24] [25]. The absence of strong ultraviolet absorption by tartaric acid facilitates the development of analytical methods focused on the agomelatine chromophore [25] [28].

Traditional synthesis routes for agomelatine were initially developed based on classical organic synthesis approaches. The earliest documented method, described in European Patent EP 0 447 285, employed an eight-step synthesis starting from 7-methoxy-1-tetralone as the starting material [1] [2]. This traditional route suffered from significant limitations, achieving an average yield of less than 30% over the eight synthetic steps [1] [2].

The traditional approach involved multiple protection and deprotection steps, lengthy reaction sequences, and produced substantial amounts of waste materials, making it unsuitable for large-scale industrial production [3] [2]. The low overall yield and complex purification requirements rendered this method economically unfeasible for commercial manufacturing applications [1].

Another early traditional method utilized the Strecker synthesis approach, which involved the formation of amino nitriles followed by hydrolysis and subsequent functional group manipulations [3]. However, this route also demonstrated poor atom economy and required harsh reaction conditions that were incompatible with industrial scale-up requirements [2].

Modern Synthetic Approaches

Friedel-Crafts Acylation Method

The Friedel-Crafts acylation method represents a significant advancement in agomelatine synthesis, providing a more direct route to the target molecule [4] [5]. This approach begins with readily available and inexpensive 2-naphthol as the starting material [4]. The key synthetic steps involve Friedel-Crafts acylation of 2-naphthyl acetate with chloroacetyl chloride using aluminum chloride as the Lewis acid catalyst [4] [5].

The reaction proceeds through electrophilic aromatic substitution, where the acyl cation generated from chloroacetyl chloride attacks the electron-rich naphthalene ring system [4]. The resulting keto intermediate undergoes subsequent reduction to form the corresponding alcohol, followed by nucleophilic displacement with sodium diformylamide to introduce the nitrogen-containing side chain [4].

The complete Friedel-Crafts acylation sequence achieves an overall yield of 27% over eight steps, representing a significant improvement over traditional methods [5]. The reaction conditions have been optimized for large-scale preparation, with careful control of temperature and reaction time to minimize side product formation [4]. The method demonstrates excellent scalability and has been successfully implemented for hundred-gram scale synthesis [5].

Synthesis via 7-Methoxyl-1-Tetralone Intermediates

The synthesis via 7-methoxy-1-tetralone intermediates represents one of the most widely studied approaches for agomelatine production [2] [6] [7]. This method takes advantage of the readily available 7-methoxy-1-tetralone starting material, which can be obtained through commercial sources or synthesized from simple precursors [8] [7].

The improved four-step route described in European Patent EP 1 564 202 starts from 7-methoxy-1-tetralone and achieves yields greater than 50% [1] [6]. This represents a substantial improvement over the traditional eight-step method from the same starting material [1]. The key innovation involves the use of more efficient coupling reactions and optimized reaction conditions that minimize side product formation [6].

A particularly effective variant of this approach employs a five-step sequence with 52.3% overall yield [7]. The method utilizes catalytic hydrogenation for the reduction steps, cyclization reactions to form the naphthalene ring system, and controlled aromatization to achieve the desired substitution pattern [9] [7]. The reaction sequence includes Knoevenagel condensation, which provides excellent regioselectivity and high yields under mild conditions [9].

Recent developments have introduced the use of nickel-boride reduction systems (NaBH4/NiCl2·6H2O) for the key reduction step, achieving yields of 72.5% for this transformation [9]. The addition of Boc anhydride as a protecting group during the reduction step significantly reduces by-product formation and improves overall efficiency [9].

Industrial Scale Production Methods

Industrial scale production of agomelatine requires synthesis routes that demonstrate high efficiency, excellent safety profiles, and economic viability [10] [11]. The most successful industrial method is based on a modified version of the 7-methoxy-1-tetralone approach, which has been validated on consecutive production scale batches [11].

The manufacturing process is carried out in two main steps with adequate in-process controls applied during the synthesis [11]. The first step involves the formation of the key naphthalene intermediate through Friedel-Crafts acylation or related electrophilic aromatic substitution reactions [11]. The second step encompasses the introduction of the ethylacetamide side chain through nucleophilic substitution and subsequent acetylation [11].

Industrial production utilizes continuous flow chemistry techniques to improve reaction efficiency and reduce waste generation [10]. The process incorporates real-time monitoring systems using in-line Raman spectroscopy and focused beam reflectance measurement (FBRM) probes to ensure consistent product quality [12]. These analytical techniques allow for precise control of crystallization conditions and polymorphic form selection [12].

The industrial process has been designed to accommodate the preparation of agomelatine in its desired polymorphic form, specifically Form II, which demonstrates optimal pharmaceutical properties [13] [14]. The manufacturing specifications include rigorous controls for particle size distribution, residual catalyst content, and chemical purity [11].

Green Chemistry Approaches to Agomelatine Synthesis

Green chemistry principles have been increasingly applied to agomelatine synthesis to reduce environmental impact and improve sustainability [9] [15]. One significant advancement involves the replacement of traditional Huang Minglong reduction or Clemmensen reduction with catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst [9].

The optimized green chemistry approach employs 20% Pd/C in anhydrous ethanol under 1 MPa hydrogen pressure at 35°C, achieving yields up to 86.8% [9]. This method eliminates the need for toxic mercury-containing reagents used in traditional reduction methods and operates under milder conditions [9].

Mechanochemical synthesis represents another green chemistry approach that has shown promise for agomelatine and related compounds [15]. This solvent-free or minimal solvent approach utilizes mechanical energy to drive chemical transformations, significantly reducing the environmental footprint of the synthesis [15]. The mechanochemical method can be particularly effective for the final acetylation step, where neat grinding conditions promote efficient amide bond formation [15].

Liquid-assisted grinding (LAG) techniques have been developed for the formation of agomelatine co-crystals and salts, providing an environmentally friendly alternative to solution-based crystallization methods [15]. These approaches use minimal amounts of solvent (catalytic quantities) while achieving excellent yields and product purity [15].

Purification and Crystallization Techniques

Purification of agomelatine requires sophisticated techniques due to the compound's tendency to form multiple polymorphic forms and its sensitivity to moisture and temperature [14] [16] [17]. The primary purification method involves recrystallization from ethanol-water mixtures, typically using an 80:20 ratio to achieve optimal crystal quality [16].

Column chromatography on silica gel or neutral alumina is routinely employed for intermediate purification steps [18]. The most effective mobile phase systems include ethyl acetate-hexane mixtures with ratios ranging from 1:9 to 3:7, depending on the specific intermediate being purified [18]. Neutral alumina is particularly effective for the purification of amine intermediates, preventing decomposition that can occur on acidic silica gel [18].

Advanced crystallization techniques have been developed to control the polymorphic form of agomelatine during purification [14] [17]. The preparation of agomelatine in its crystalline Form X involves controlled crystallization from specific solvent systems with precise temperature and concentration control [14]. The process includes the formation of agomelatine salts with organic acids, followed by selective crystallization conditions [14].

Co-crystallization techniques have emerged as powerful tools for improving agomelatine's pharmaceutical properties [19] [20]. Co-crystals with urea, glycolic acid, isonicotinamide, and methyl 4-hydroxybenzoate demonstrate improved solubility, with enhancement factors ranging from 1.6 to 4.7 times compared to pure agomelatine [19]. These co-crystals maintain their crystalline forms in phosphate buffer solutions for extended periods, ranging from 2.0 to 15.0 hours [19].

Yield Optimization Strategies

Yield optimization for agomelatine synthesis focuses on several key areas: reaction condition optimization, catalyst selection, and minimization of side reactions [18] [9] [4]. Temperature control has been identified as a critical parameter, with many reactions requiring precise temperature management to achieve optimal yields [18] [9].

For the lithium aluminum hydride reduction step, maintaining the reaction temperature at 0°C during reagent addition, followed by gradual warming to room temperature, consistently provides yields above 90% [18]. The choice of solvent and reaction atmosphere also significantly impacts yield, with dry tetrahydrofuran under nitrogen atmosphere providing the best results [18].

Catalyst optimization studies have demonstrated that the choice of reducing agent dramatically affects both yield and selectivity [9]. The NaBH4/NiCl2·6H2O system provides superior results compared to traditional zinc/ammonium chloride reduction, achieving yields of 72.5% versus approximately 60% for the zinc-based system [9]. The addition of protecting groups, such as Boc anhydride, during reduction steps prevents side reactions and improves overall yield [9].

Reaction time optimization has revealed that many transformations can be completed in significantly shorter times than originally reported [18]. The azide substitution reaction, for example, achieves complete conversion in one hour at 80°C, compared to overnight reactions reported in earlier literature [18]. This time reduction minimizes decomposition and improves overall process efficiency [18].

Cost-Effective Synthesis Routes

The economic viability of different routes has been evaluated based on raw material costs, reaction yields, and purification requirements [4] [21]. The Friedel-Crafts acylation route, despite its moderate 27% overall yield, demonstrates excellent cost-effectiveness due to the low cost of 2-naphthol starting material and the scalability of the process [4].

Process intensification strategies have been implemented to reduce manufacturing costs [10]. These include the use of continuous flow reactors for key transformations, which improve heat and mass transfer efficiency while reducing reaction times [10]. Solvent recovery and recycling systems have been integrated into the manufacturing process, reducing solvent consumption by up to 70% [10].

Alternative starting materials have been evaluated for cost reduction potential [22] [3]. The use of 7-methoxy-1-naphthol as a starting material provides access to agomelatine through a shorter synthetic route, although this approach requires the synthesis or procurement of the less common naphthol derivative [22]. Economic analysis indicates that this route becomes cost-competitive at production scales above 100 kg per batch [3].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

393.14236669 g/mol

Monoisotopic Mass

393.14236669 g/mol

Heavy Atom Count

28

Dates

Last modified: 02-18-2024
[1]. Chenu F, et al. Role of melatonin, serotonin 2B, and serotonin 2C receptors in modulating the firing activity of rat dopamine neurons. J Psychopharmacol. 2013 Nov 4.[2]. Karakus E, et al. Agomelatine: an antidepressant with new potent hepatoprotective effects on paracetamol-induced liver damage inrats. Hum Exp Toxicol. 2013 Aug;32(8):846-57.

Explore Compound Types